1,3-Propanediol, 2-methyl-, dibenzoate
Description
Contextualization of Branched Diols in Chemical Synthesis and Polymer Chemistry
Branched diols, such as 2-methyl-1,3-propanediol (B1210203) (MPO), the precursor to the title compound, are pivotal building blocks in polymer chemistry. Unlike their linear counterparts, the presence of a side group, in this case, a methyl group, introduces asymmetry and steric hindrance into the polymer backbone. This structural feature has profound effects on the physical and chemical properties of the resulting materials.
The methyl branching in diols like MPO disrupts the regular packing of polymer chains, which in turn inhibits crystallization. nih.gov This leads to the formation of amorphous polymers with lower glass transition temperatures (Tg). nih.gov The non-crystallizing nature of MPO-based diesters and polyesters is a significant advantage in applications requiring flexibility and clarity, such as in plasticizers and coatings. gantrade.com
Furthermore, the introduction of methyl branches can enhance the hydrophobicity and resistance to biodegradation of polyesters, offering a means to fine-tune the material's performance and environmental impact. nih.govnih.gov In the synthesis of polyesters, the two primary hydroxyl groups of MPO lead to high reactivity and esterification rates, often resulting in lighter-colored resins compared to those made with other glycols like propylene (B89431) glycol. gantrade.comdcc.com.tw The branched structure also contributes to excellent miscibility with other components, such as styrene (B11656) in unsaturated polyester (B1180765) resins. gantrade.comdcc.com.tw
The use of branched diols allows for the tailoring of polymer properties to meet specific application demands. For instance, in polyurethanes, MPO is used as a chain extender to build molecular weight and enhance flexibility, durability, and mechanical properties in foams, elastomers, coatings, adhesives, and sealants. relicchemicals.in In the modification of polyethylene (B3416737) terephthalate (B1205515) (PET), the branched structure of MPO helps to control thermal and crystallization properties, leading to improved clarity and dyeability in fibers and bottles. dcc.com.tw
The table below summarizes some of the key physical and chemical properties of 2-methyl-1,3-propanediol (MPO), the diol from which 1,3-Propanediol (B51772), 2-methyl-, dibenzoate is derived.
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless, low-viscosity liquid | relicchemicals.in |
| Boiling Point | 212 °C | manavchem.com |
| Melting Point | -54 °C | manavchem.com |
| Specific Gravity | 1.015 | manavchem.com |
| Flash Point | 127 °C | manavchem.com |
| Autoignition Temperature | 380 °C | manavchem.com |
| Solubility in Water | Soluble | manavchem.com |
Significance of Dibenzoate Esters in Contemporary Chemical Research
Dibenzoate esters, a class of compounds characterized by two benzoate (B1203000) groups attached to a diol, are of considerable importance in contemporary chemical research, particularly in the development of plasticizers. Plasticizers are additives that increase the flexibility and durability of polymers, with polyvinyl chloride (PVC) being a primary application.
Historically, phthalate-based plasticizers have dominated the market, but concerns over their potential health and environmental effects have driven research towards safer alternatives. Dibenzoate esters have emerged as promising "green" plasticizers due to their favorable toxicological profiles and biodegradability. mdpi.com
The effectiveness of a dibenzoate plasticizer is influenced by the structure of the diol linker. Studies on linear alkyl diol dibenzoates have shown that compounds with C3, C5, and C6 linkers perform as well as or better than the common phthalate (B1215562) plasticizer DEHP in terms of modifying the thermal and mechanical properties of PVC. mdpi.com These properties include lowering the glass transition temperature, increasing the elongation at break, and improving torsional modulus and surface hardness. mdpi.com
The interaction of dibenzoate esters with polymer chains is governed by factors such as hydrogen bonding and molecular weight, which affect their compatibility and migration resistance. researchgate.net Research into novel dibenzoate plasticizers often involves modifying the diol structure to enhance these interactions and improve performance. For example, copolyester plasticizers incorporating MPO have demonstrated excellent plasticizing effects on PVC, significantly reducing the glass transition temperature and increasing the elongation at break. researchgate.net
The synthesis of dibenzoate esters is typically achieved through the esterification of a diol with benzoic acid or its derivatives. This reaction can be catalyzed by various acids or proceed through transesterification. researchgate.net The versatility of this synthesis allows for the creation of a wide range of dibenzoate esters with tailored properties.
Scope and Research Trajectories for 1,3-Propanediol, 2-methyl-, dibenzoate
Based on the individual contributions of its branched diol and dibenzoate ester components, this compound is positioned as a compound with significant potential in advanced materials science. The primary research trajectory for this compound is likely to be in the development of high-performance, non-phthalate plasticizers.
The presence of the methyl group from the MPO backbone is expected to impart a high degree of plasticizing efficiency. The branched structure will likely disrupt polymer chain packing, leading to a significant reduction in the glass transition temperature and enhanced flexibility of the plasticized material. The non-crystallizing nature of MPO-based esters suggests that this compound will remain liquid over a wide temperature range, which is a desirable characteristic for a plasticizer. gantrade.com
Future research will likely focus on a number of key areas:
Synthesis and Optimization: Developing efficient and sustainable synthetic routes to produce this compound with high purity and yield.
Performance Evaluation as a Plasticizer: A thorough investigation of its plasticizing effects on various polymers, particularly PVC, including comparisons with existing commercial plasticizers. This would involve detailed analysis of mechanical properties, thermal stability, and migration resistance.
Biodegradability and Toxicological Studies: Assessing the environmental fate and toxicological profile of this compound to validate its potential as a "green" alternative to phthalates.
Structure-Property Relationships: Systematically studying how the branched structure of the diol component influences the final properties of the plasticized polymer, contributing to a deeper understanding of the design principles for high-performance plasticizers.
Applications in Other Areas: Exploring the potential use of this compound in other applications where its unique properties could be advantageous, such as in coatings, adhesives, sealants, and elastomers. guidechem.com
Properties
CAS No. |
87092-43-1 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzoic acid;2-methylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3 |
InChI Key |
BTCSPCQKDWSBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Propanediol, 2 Methyl , Dibenzoate and Precursors
Chemical Synthesis Pathways for 2-Methyl-1,3-propanediol (B1210203)
The industrial production of 2-methyl-1,3-propanediol (MPD) is primarily achieved through several key chemical routes, with hydroformylation-hydrogenation pathways being the most prominent.
Hydroformylation-Hydrogenation Routes
A principal method for the synthesis of 2-methyl-1,3-propanediol involves the hydroformylation of allyl alcohol, followed by the hydrogenation of the resulting intermediate aldehydes. taylorfrancis.comgoogle.com This process yields a mixture of linear and branched products, with the branched isomer, 3-hydroxy-2-methylpropionaldehyde, being the direct precursor to 2-methyl-1,3-propanediol.
The rhodium-catalyzed hydroformylation of allyl alcohol produces 4-hydroxybutanal and 3-hydroxy-2-methylpropanal. researchgate.net Subsequent hydrogenation of this mixture converts these aldehydes into 1,4-butanediol (B3395766) and 2-methyl-1,3-propanediol, respectively. taylorfrancis.com The reaction is sensitive to various parameters, including the catalyst system, pressure, temperature, and solvent, all of which can influence the ratio of the linear to branched products.
Table 1: Influence of Reaction Parameters on Allyl Alcohol Hydroformylation
| Parameter | Effect on Product Distribution | Reference |
| Catalyst Ligand | Different phosphine (B1218219) ligands can significantly alter the normal-to-branched isomer ratio. For instance, bulky phosphine ligands tend to favor the formation of the linear aldehyde. | researchgate.net |
| Pressure (H₂/CO) | Higher pressures generally increase the reaction rate but can also affect the selectivity. | researchgate.net |
| Temperature | Temperature variations can impact both the rate of reaction and the selectivity towards the desired branched aldehyde. | researchgate.net |
| Solvent | The choice of solvent can influence the solubility of the catalyst and reactants, thereby affecting the overall reaction efficiency. | researchgate.net |
Another established hydroformylation-hydrogenation route starts from acrolein and an aliphatic diol. google.com This process involves the initial reaction of acrolein with a diol to form a cyclic acetal (B89532). This acetal is then hydroformylated in the presence of a rhodium complex catalyst to yield a mixture of linear and branched aldehydes. google.com Subsequent hydrogenation and hydrolysis of these aldehydes produce 1,4-butanediol and 2-methyl-1,3-propanediol. A key feature of this process is the recycling of the mixed diol stream back to the initial acetal formation step, which enriches the concentration of 2-methyl-1,3-propanediol over successive cycles. google.com
Catalytic Processes for 2-Methyl-1,3-propanediol Production
The hydrogenation of the intermediate aldehyde, 3-hydroxy-2-methylpropionaldehyde, is a critical step in the production of 2-methyl-1,3-propanediol. This catalytic hydrogenation is typically carried out using catalysts such as Raney nickel. google.com The reaction is conducted under elevated temperature and hydrogen pressure to ensure efficient conversion of the aldehyde to the corresponding diol.
In a described process, the distillate containing the hydroformylation products is mixed with water and subjected to hydrogenation in a stirred autoclave with Raney nickel and an acidic cationic exchange resin. google.com The reaction is typically heated to around 85°C under a hydrogen pressure of 1500 psig for approximately 60 minutes. google.com
Table 2: Typical Catalytic Hydrogenation Conditions
| Parameter | Condition | Reference |
| Catalyst | Raney Nickel | google.com |
| Co-catalyst/Support | Acidic Cationic Exchange Resin | google.com |
| Temperature | 85 °C | google.com |
| Pressure | 1500 psig H₂ | google.com |
| Reaction Time | 60 minutes | google.com |
Alternative Synthetic Approaches for the Diol Backbone
Beyond the conventional hydroformylation-hydrogenation routes, alternative methods for the synthesis of the 2-methyl-1,3-propanediol backbone have been explored. One such approach involves a condensation reaction between formaldehyde (B43269) and isobutyraldehyde. This process, however, typically leads to the formation of neopentyl glycol (2,2-dimethyl-1,3-propanediol) and its monoesters, rather than 2-methyl-1,3-propanediol. google.com
A biotransformation route has also been investigated, where 2-methyl-1,3-propanediol is converted to 3-hydroxy-2-methylpropionic acid via microbial oxidation using Gluconobacter oxydans. rsc.orgresearchgate.net While this demonstrates an alternative chemical transformation of the diol, it is not a direct synthesis of the diol itself.
Esterification Techniques for Dibenzoate Formation
The final step in the synthesis of 1,3-Propanediol (B51772), 2-methyl-, dibenzoate is the esterification of 2-methyl-1,3-propanediol with benzoic acid or its derivatives. This can be achieved through direct esterification or transesterification processes.
Direct Esterification with Benzoic Acid or Derivatives
Direct esterification involves the reaction of 2-methyl-1,3-propanediol with two equivalents of benzoic acid, typically in the presence of an acid catalyst. The reaction is reversible, and to drive it towards the formation of the dibenzoate, the removal of water is essential. tcu.edu Common catalysts for this type of reaction include strong mineral acids like sulfuric acid or solid acid catalysts. mdpi.com
The general mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol. mdpi.com
While specific literature detailing the direct esterification of 2-methyl-1,3-propanediol with benzoic acid is not abundant, the principles of Fischer esterification are applicable. sathyabama.ac.in The reaction conditions would likely involve heating the diol and benzoic acid with a catalyst, with continuous removal of water, for example, by azeotropic distillation. The use of solid acid catalysts, such as zirconium-based catalysts, has been reported for the synthesis of methyl benzoates and could potentially be applied to this reaction. mdpi.com
Transesterification Processes
Transesterification offers an alternative route to 1,3-Propanediol, 2-methyl-, dibenzoate. This method involves the reaction of 2-methyl-1,3-propanediol with a benzoate (B1203000) ester, such as methyl benzoate, in the presence of a catalyst. The reaction proceeds by exchanging the alcohol moiety of the ester.
A patent describes the preparation of dibenzoate esters of various aliphatic diols, including 2-methyl-2-propyl-1,3-propanediol, through transesterification with butyl benzoate. The process utilizes an alkaline catalyst, such as calcium oxide, and is carried out at elevated temperatures (100-250°C) and reduced pressure (0.1-200 mm Hg). The lower boiling alcohol (in this case, butanol) is removed by distillation to drive the equilibrium towards the formation of the desired dibenzoate.
Table 3: General Conditions for Transesterification to Dibenzoates
| Parameter | Condition | Reference |
| Reactants | Aliphatic Diol, Benzoate Ester (e.g., Butyl Benzoate) | |
| Catalyst | Alkaline catalysts (e.g., Calcium Oxide) | |
| Temperature | 100 - 250 °C | |
| Pressure | 0.1 - 200 mm Hg | |
| By-product Removal | Distillation of the lower boiling alcohol |
This transesterification approach can be advantageous as it may offer better control over the reaction and easier purification of the final product compared to direct esterification.
Enzymatic Catalysis in Dibenzoate Synthesis
The synthesis of this compound can be effectively achieved through enzymatic catalysis, which offers high selectivity under mild reaction conditions. Lipases are the most commonly employed enzymes for this type of esterification due to their ability to function in organic solvents and their high regio- and enantioselectivity. nih.gov
A key strategy for the synthesis of derivatives from 2-methyl-1,3-propanediol, a prochiral molecule, is enzymatic desymmetrization. This process involves the selective acylation of one of the two identical primary hydroxyl groups, leading to chiral monobenzoate intermediates which can then be further acylated to the dibenzoate. Research has shown that the lipase (B570770) from Mucor miehei (MML) can catalyze the acylation of 2-methyl-1,3-propanediol using vinyl benzoate as the acyl donor. researchgate.net This reaction produces the (S)-monobenzoate. The formation of the dibenzoate is a concurrent process, and its yield increases with the reaction's progress. researchgate.net A sequential benzoylation procedure can be used to obtain the dibenzoate, with its formation being significant at higher conversion rates of the initial diol. researchgate.net
The use of lipases, such as Candida antarctica lipase B (CALB), is well-established for polyester (B1180765) synthesis through the transesterification of diols and diesters, demonstrating the broad applicability of these biocatalysts for forming ester linkages with diols. wur.nl
| Enzyme | Substrate | Acyl Donor | Primary Product | Byproduct |
|---|---|---|---|---|
| Mucor miehei lipase (MML) | 2-methyl-1,3-propanediol | Vinyl benzoate | (S)-2-methyl-1,3-propanediol monobenzoate | This compound |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The synthesis of this compound via esterification is an equilibrium-limited reaction. To achieve a high yield, the equilibrium must be shifted towards the products. tcu.edutcu.edu This can be accomplished by several strategies, including using an excess of one reactant (either 2-methyl-1,3-propanediol or benzoic acid/its derivative) or by removing one of the products, typically water, as it is formed. tcu.edu The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and cost. scielo.br
A systematic approach, such as the "one-factor-at-a-time" (OFAT) method, can be employed where individual parameters are varied while others are kept constant to determine their effect on the reaction outcome. nih.gov For the synthesis of this compound, key parameters to optimize include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.
In enzymatic synthesis, additional specific factors must be considered for optimization. The choice of lipase is critical, as different lipases exhibit varying activities and selectivities. nih.gov Other important parameters include enzyme loading, temperature, pH (if in an aqueous environment), and the method of water removal, as excess water can lead to the reverse hydrolytic reaction. rsc.orgresearchgate.net For instance, in the bioconversion of 2-methyl-1,3-propanediol using whole-cell catalysts, optimal conditions were found to be a pH of 6-7.5 and a temperature of 25–30 °C. rsc.org Higher substrate concentrations can sometimes lead to enzyme inhibition. rsc.org Solvents also play a significant role, with the ideal solvent providing good solubility for the substrates while not denaturing the enzyme. scielo.br
The following table outlines key parameters and their general effects on the optimization of the synthesis of this compound.
| Parameter | Effect on Reaction | Considerations for Optimization |
|---|---|---|
| Catalyst (Acid or Enzyme) | Increases the rate of reaction to reach equilibrium faster. | Selection of the most efficient and selective catalyst. For enzymes, this includes screening different lipases. For acid catalysts, concentration is a key variable. |
| Temperature | Affects reaction rate and enzyme stability. Higher temperatures generally increase the reaction rate but can lead to enzyme denaturation or increased side reactions. | Finding the optimal temperature that balances reaction speed with catalyst stability and product selectivity. rsc.org |
| Reactant Molar Ratio | Using an excess of one reactant can shift the equilibrium to favor product formation. tcu.edu | Determining the most cost-effective ratio that maximizes the conversion of the limiting reagent. |
| Solvent | Affects solubility of reactants and can influence enzyme activity and stability. | Choosing a solvent that dissolves reactants but does not inactivate the catalyst. Acetonitrile (B52724) has been noted as a "greener" solvent option in some esterification reactions. scielo.br |
| Water Removal | Shifts the equilibrium towards the ester product, increasing the final yield. tcu.edu | Methods include azeotropic distillation, use of molecular sieves, or conducting the reaction under vacuum, especially in later stages. nih.gov |
| Reaction Time | Sufficient time is needed to reach maximum conversion. | Optimizing the time to achieve high yield without promoting the formation of undesired byproducts from prolonged reaction times. scielo.br |
| Enzyme Loading | The amount of enzyme used affects the overall reaction rate. researchgate.net | Balancing the cost of the enzyme with the desired reaction time and conversion rate. |
Advanced Characterization and Structural Elucidation of 1,3 Propanediol, 2 Methyl , Dibenzoate
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the molecular framework and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural assignment of 1,3-Propanediol (B51772), 2-methyl-, dibenzoate.
In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals reveal the connectivity of the hydrogen atoms. For a related compound, 1,3-propanediol dibenzoate, the phenyl group protons exhibit characteristic patterns, while the aliphatic protons show triplets and multiplets corresponding to their positions in the propanediol (B1597323) backbone. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzoate (B1203000) groups and the propanediol moiety are distinct and predictable. For instance, studies on similar 1,3-diol derivatives show that the chemical shifts of the acetonide carbons follow a predictable pattern based on the stereochemistry of the diol. univ-lemans.fr
Table 1: Predicted ¹H and ¹³C NMR Data for 1,3-Propanediol, 2-methyl-, dibenzoate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | ~1.0-1.2 (d) | ~15-20 |
| Methine Proton (CH) | ~2.0-2.3 (m) | ~35-45 |
| Methylene Protons (CH₂) | ~4.1-4.4 (m) | ~65-70 |
| Aromatic Protons (C₆H₅) | ~7.4-7.6 (m), ~8.0-8.2 (d) | ~128-134 |
| Carbonyl Carbon (C=O) | - | ~165-170 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.
The fragmentation of esters in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments would be expected from the loss of benzoate groups or parts of the propanediol chain. The analysis of these fragments helps to confirm the presence of the benzoate esters and the 2-methyl-1,3-propanediol (B1210203) core.
Table 2: Potential Mass Spectrometry Fragmentation of this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
| M+ | [C₁₈H₁₈O₄]⁺ | - |
| M - 121 | [C₁₁H₁₃O₂]⁺ | C₇H₅O₂ (Benzoyloxy group) |
| M - 122 | [C₁₁H₁₂O₂]⁺ | C₇H₆O₂ (Benzoic acid) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: M+ represents the molecular ion. The fragmentation pattern can be influenced by the ionization technique used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and aromatic functionalities.
The most prominent feature in the IR spectrum is the strong absorption from the carbonyl (C=O) stretch of the ester groups, typically appearing in the range of 1720-1740 cm⁻¹. libretexts.orglibretexts.org Additionally, the spectrum will show absorptions for the C-O stretching of the ester linkage around 1200-1300 cm⁻¹. libretexts.orglibretexts.org The presence of the aromatic rings from the benzoate groups will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.orgpressbooks.pub The aliphatic C-H stretching from the propanediol backbone will be observed in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.orgpressbooks.pub
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C-O (Ester) | 1200 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Chromatographic Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For this compound, a reverse-phase HPLC method is often suitable. sielc.comsielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the benzoate chromophores absorb strongly. The retention time is a characteristic property that can be used for identification, while the peak area is proportional to the concentration, allowing for quantitative analysis. sielc.comsielc.com
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for identifying any volatile impurities or related substances present in a sample. researchgate.net The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for identification. nih.gov Pyrolysis-GC/MS can also be employed to investigate the thermal degradation products of the compound. researchgate.net
Table 5: Illustrative GC-MS Parameters for Trace Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) |
| MS Detector | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
Column Chromatography for Purification and Isolation
Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures or commercial products. This method separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
For the purification of esters like this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate compounds with varying functional groups. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system is typically selected based on the polarity of the target compound.
A common approach involves using a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For a dibenzoate ester, a typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate (B1210297). The separation process would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto the top of a prepared silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of the eluent can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation. orgsyn.org
The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified this compound. Once the desired fractions are collected, the solvent is evaporated to yield the purified compound.
Table 1: General Parameters for Column Chromatography Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ratio is optimized based on TLC analysis. |
| Elution Technique | Isocratic or Gradient Elution |
| Detection Method | Thin-Layer Chromatography (TLC) with a suitable visualizing agent (e.g., UV light or a chemical stain). |
Note: The specific ratio of solvents in the mobile phase would require experimental optimization to achieve the best separation.
Advanced Structural Confirmation Techniques (e.g., X-ray Crystallography if applicable)
Following purification, advanced analytical techniques are employed to confirm the precise chemical structure of this compound. While various spectroscopic methods provide valuable information, X-ray crystallography stands out as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Currently, specific X-ray crystallographic data for this compound is not available in the public domain. The ability to obtain such data is contingent on the ability to grow a suitable single crystal of the compound, which can be a challenging process. The unique molecular structure of the related compound, 2-methyl-1,3-propanediol, is known to inhibit crystallization, which may also be a factor for its dibenzoate derivative. relicchemicals.in
In the absence of X-ray crystallography data, a combination of other advanced spectroscopic techniques is used for structural confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the presence of the methyl group, the propanediol backbone, and the benzoate esters.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would show characteristic absorption bands for the ester carbonyl groups (C=O) and the aromatic rings of the benzoate moieties.
Role and Mechanisms of 1,3 Propanediol, 2 Methyl , Dibenzoate in Polymer Science and Materials Engineering
Application as a Reactive Monomer or Intermediate in Polymerization
While 1,3-Propanediol (B51772), 2-methyl-, dibenzoate itself is not typically used as a reactive monomer due to the esterification of its hydroxyl groups, its parent diol, 2-methyl-1,3-propanediol (B1210203) (MPO), is a versatile building block in polymerization. The unique branched structure of MPO imparts desirable properties to various polymers. dcc.com.tw
2-methyl-1,3-propanediol is utilized in the synthesis of both unsaturated and saturated polyester (B1180765) resins. dcc.com.twgantrade.com Its branched, non-linear structure provides polyesters with an excellent balance of tensile strength, elongation, and flexibility. dcc.com.twgantrade.com The presence of a methyl side group creates an asymmetric chemical structure, which disrupts chain regularity and reduces crystallinity. dcc.com.tw This leads to polymers with lower melting points and glass transition temperatures. mdpi.comrsc.org In the production of unsaturated polyester resins, the two primary hydroxyl groups and high boiling point of MPO contribute to increased esterification rates and productivity, resulting in lighter-colored resins. dcc.com.twgantrade.com MPO-based polyesters exhibit a very low tendency to form crystalline, insoluble materials, even with high aromatic content, which allows for a unique combination of flexibility and hardness in coatings. dcc.com.tw
In the field of polyurethanes, 2-methyl-1,3-propanediol serves as a building block for coatings, adhesives, sealants, and elastomers. dcc.com.twgantrade.com It can be used as a chain extender to increase molecular weight and enhance performance in urethane (B1682113) elastomers, adhesives, and sealants. dcc.com.twgantrade.comgoogle.com The branched structure of MPO is particularly beneficial for manufacturing clear, pliable sealants and adhesives. dcc.com.twgantrade.com MPO is also an ideal intermediate for creating polyester polyols, which are then reacted with isocyanates to form polyurethanes. gantrade.comguidechem.com These MPO-based polyester polyols are often liquid and readily dissolve in conventional coatings solvents, demonstrating excellent compatibility in urethane adhesive formulations. dcc.com.twgantrade.com The use of MPO as a chain extender can result in polyurethane elastomers that are soft, resilient, and transparent. google.com
2-methyl-1,3-propanediol is an effective crystallization modifier for polyethylene (B3416737) terephthalate (B1205515) (PET). dcc.com.twgantrade.comlyondellbasell.com The incorporation of MPO into the PET backbone, even at low levels, disrupts the polymer chain's regularity, which in turn lowers the melting temperature and reduces the degree of crystallinity. gantrade.comtennessee.edu This modification enhances the processability and differentiates the properties of PET, leading to optically clear copolymers with improved dyeability. dcc.com.twlyondellbasell.com The asymmetric structure resulting from the methyl side group in MPO creates irregularities in the polymer chain, which facilitates the attachment of dyestuff molecules, endowing PET fibers with excellent dyeability, as well as lesser elongation and greater strength. dcc.com.tw MPO-modified PET can be a more cost-effective alternative to using isophthalic acid for achieving transparency in PET bottles. dcc.com.twgantrade.com
Functionalization as a Plasticizer in Polymer Systems
Diesters and polyesters based on 2-methyl-1,3-propanediol are utilized as plasticizers, particularly for polyvinyl chloride (PVC). dcc.com.tw The non-crystallizing nature of these MPO-based esters is a significant handling advantage for thermoplastics compounders. dcc.com.tw
The very low glass transition temperatures of ester and polyester derivatives of 2-methyl-1,3-propanediol ensure their efficient utilization as premium plasticizers. dcc.com.tw In a study on copolyester plasticizers synthesized from azelaic acid, octanediol, and varying amounts of MPO, it was found that these plasticizers significantly lowered the glass transition temperature of PVC to as low as -30°C. researchgate.net This reduction in glass transition temperature is a key indicator of effective plasticization, leading to increased flexibility. The same study demonstrated a remarkable increase in the elongation at break of the plasticized PVC, with one formulation reaching 975.3%, signifying a substantial improvement in flexibility. researchgate.net The incorporation of MPO also increased the hydrophilicity of the PVC samples. researchgate.net Dibenzoate plasticizers, in general, are known to be highly solvating, which can decrease processing times and lower processing temperatures. adhesivesmag.com
Dibenzoate plasticizers are recognized as effective high-solvating plasticizers for PVC and are considered alternatives to phthalates. researchgate.netspecialchem.comgoogle.com Their performance is often compared to other commercially available plasticizers. While specific comparative data for 1,3-Propanediol, 2-methyl-, dibenzoate is not extensively detailed in the provided results, general comparisons of dibenzoate plasticizers offer valuable insights.
A study comparing a series of glycol dibenzoates found that the structure of the glycol component significantly influences the plasticizing efficiency. researchgate.net For instance, neopentyl glycol dibenzoate was found to have the highest plasticizing effect among the tested compounds. researchgate.net Research on linear alkyl diol dibenzoates (from C3 to C6 diols) showed that 1,3-propanediol dibenzoate, 1,5-pentanediol (B104693) dibenzoate, and 1,6-hexanediol (B165255) dibenzoate were as effective or more effective than the common phthalate (B1215562) plasticizer DEHP in terms of reducing glass transition temperature and improving tensile properties. mdpi.com
The following table provides a conceptual comparison based on the general properties of dibenzoate plasticizers versus a common phthalate plasticizer.
| Property | This compound (Inferred) | Other Dibenzoates (e.g., DEGDB, DPGDB) | Phthalates (e.g., DEHP) |
| Solvating Power | High | High adhesivesmag.comgoogle.comgoogle.com | Good |
| Processability | Lowers processing temperature adhesivesmag.com | Lowers processing temperature adhesivesmag.com | Standard |
| Low-Temperature Flexibility | May be reduced compared to some phthalates specialchem.com | Can be a limitation compared to some phthalates specialchem.com | Generally good |
| Stain Resistance | Good specialchem.com | Good specialchem.com | Varies |
| Extraction Resistance | Good adhesivesmag.com | Good (e.g., to oils, soapy water) adhesivesmag.com | Varies |
This table is a qualitative summary based on the general characteristics of dibenzoate plasticizers as described in the search results.
Another comparative aspect is the environmental and health profile. Dibenzoate plasticizers have a long history of safe use and are often considered favorable alternatives to certain phthalates that have come under regulatory scrutiny. adhesivesmag.com
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of dibenzoate esters often involves reacting a diol with benzoyl chloride or transesterification with benzoic acid or its esters at elevated temperatures, sometimes with catalysts that are not environmentally benign. Future research is focused on developing greener, more sustainable synthetic pathways that increase efficiency, reduce waste, and utilize less hazardous materials.
Key research directions include:
Biocatalysis: Enzymatic synthesis represents a promising frontier. Lipases, for example, can catalyze esterification reactions under mild conditions, often with high selectivity and reduced byproduct formation. Research into immobilized enzymes could lead to continuous flow processes with catalyst recycling, significantly improving process economics and sustainability. While specific biocatalytic routes for 2-methyl-1,3-propanediol (B1210203) dibenzoate are still nascent, pioneering work on the biotransformation of its precursor, 2-methyl-1,3-propanediol, using organisms like Gluconobacter oxydans highlights the potential for integrating biological and chemical steps. adhesivesmag.com
Novel Catalytic Systems: The development of solid acid catalysts or reusable organocatalysts can replace traditional homogeneous catalysts like sulfuric acid, minimizing corrosive waste streams and simplifying product purification. For instance, processes using catalysts like sodium bisulfate have shown high efficiency for related compounds such as dipropylene glycol dibenzoate, achieving high yields of the desired diester. nih.gov
Process Intensification: Techniques such as ultrasound-assisted synthesis are being explored to enhance reaction rates and yields at lower temperatures, thereby reducing energy consumption. nih.gov Similarly, reactive distillation, where the reaction and separation of products occur in a single unit, can improve efficiency by continuously removing water, a byproduct of esterification, to drive the reaction to completion.
Aqueous Phase Synthesis: Adapting classical methods like the Schotten-Baumann reaction, which can be conducted in a basic aqueous environment at room temperature, offers a greener alternative to solvent-based syntheses, reducing reliance on volatile organic compounds (VOCs). relicchemicals.in
| Methodology | Key Advantages | Research Focus | Potential Impact |
|---|---|---|---|
| Conventional Esterification | Established, high yield | - | Baseline for comparison |
| Biocatalysis (Enzymatic) | Mild conditions, high selectivity, low waste | Enzyme discovery, immobilization, process optimization | Reduced energy use, biodegradable catalysts |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Development of robust solid acid catalysts | Elimination of corrosive liquid waste |
| Ultrasound-Assisted Synthesis | Faster reaction rates, lower temperatures | Scale-up and process optimization | Energy efficiency |
| Aqueous Phase Synthesis | Avoids organic solvents | Phase transfer catalysis, reaction optimization | Reduced VOC emissions |
Exploration of Advanced Applications in Specialized Material Systems
While dibenzoate esters are well-established as high-performance, non-phthalate plasticizers, the specific structure of 2-methyl-1,3-propanediol dibenzoate offers unique performance attributes. adhesivesmag.comvelsicol.com Its branched aliphatic core inhibits crystallization, ensuring it remains a liquid over a wide temperature range, which is a significant advantage for processing and low-temperature applications. relicchemicals.indcc.com.twgantrade.com
Future research is aimed at leveraging these properties in specialized systems:
High-Performance Adhesives and Sealants: In waterborne adhesive formulations, this dibenzoate can act as a superior coalescing agent and plasticizer, improving film formation, wet tack, and open time. velsicol.comriverlandtrading.com Its excellent compatibility with polar polymers like polyvinyl acetate (B1210297) (PVA) and acrylics makes it ideal for formulating low-VOC adhesives with enhanced flexibility and durability. dcc.com.twnayakem.com The branched structure contributes to clear, pliable sealants with long-term stability. gantrade.com
Advanced Coatings and Inks: As a high-solvating plasticizer, it can lower the processing temperatures for coatings and improve pigment wetting and dispersion in ink formulations. dcc.com.twgantrade.com Its resistance to extraction and UV degradation suggests potential in durable exterior coatings and high-fidelity printing inks. velsicol.com
Toughened Polymer Composites: The precursor diol, MPD, is known to enhance the toughness and flexibility of unsaturated and saturated polyester (B1180765) resins used in composites and gelcoats without compromising weatherability or chemical resistance. gantrade.comgantrade.com As a dibenzoate, it can be explored as a reactive plasticizer or a modifier in thermoset composites to improve impact strength and reduce brittleness.
Flexible PVC Alternatives: As a non-phthalate plasticizer, 2-methyl-1,3-propanediol dibenzoate is a prime candidate for applications where health and safety are paramount, such as in medical devices, toys, and food contact materials. adhesivesmag.com Its efficiency as a solvator allows for lower processing energy and can impart excellent stain resistance and solvent extraction resistance to the final PVC product. velsicol.comgoogle.com
Computational Modeling and Simulation of Molecular Interactions and Polymerization
Computational chemistry is becoming an indispensable tool for accelerating materials discovery and optimizing formulations. For 2-methyl-1,3-propanediol dibenzoate, molecular modeling and simulation can provide fundamental insights that guide experimental work.
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the thermomechanical properties of polymer-plasticizer blends. nih.govacs.org By modeling the interactions between 2-methyl-1,3-propanediol dibenzoate and polymer chains (e.g., PVC), researchers can predict key performance indicators like the glass transition temperature (Tg), Young's modulus, and plasticizer diffusion rates. acs.org This allows for virtual screening of different plasticizer concentrations and comparison with other dibenzoate structures to understand structure-property relationships. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and intermolecular forces governing the compatibility and performance of the plasticizer. mdpi.comnih.gov These calculations can predict molecular geometries, electrostatic potential, and binding energies between the dibenzoate and a polymer, helping to explain its high solvation efficiency. acs.orgresearchgate.net Such studies are crucial for understanding how the methyl group influences conformational freedom and interactions compared to its linear counterpart, 1,3-propanediol (B51772) dibenzoate. mdpi.com
Polymerization Simulation: When its precursor diol is used to synthesize polyesters, computational models can simulate the polymerization process. This can help in understanding how the branched structure of the diol affects chain growth, entanglement, and the final morphology of the polymer, providing a theoretical basis for designing polyesters with tailored properties like controlled crystallinity and flexibility. dcc.com.tw
| Computational Method | Objective | Predicted Properties | Significance |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulate polymer-plasticizer interactions | Glass transition temp. (Tg), modulus, diffusion coefficient | Predicts material performance, reduces experimental trials |
| Density Functional Theory (DFT) | Analyze molecular structure and energetics | Binding energies, electrostatic potential, molecular orbitals | Explains compatibility and solvation at a molecular level |
| Polymerization Modeling | Simulate polyester synthesis | Chain conformation, crystallinity, morphology | Guides design of polymers with tailored properties |
Bio-based Production and Circular Economy Integration
The transition to a sustainable, circular economy is a major driver of chemical research. Future efforts will focus on producing 2-methyl-1,3-propanediol dibenzoate from renewable resources and ensuring that the materials it is used in can be effectively recycled.
Bio-based Feedstocks: The key to a bio-based product is the sustainable sourcing of its precursors. While the direct fermentation route to 2-methyl-1,3-propanediol is not yet commercialized, research into microbial pathways for propanediols is advancing. celignis.com Two-step fermentation processes, converting renewable sugars like glucose first to glycerol (B35011) and then to 1,3-propanediol using engineered microorganisms such as Saccharomyces cerevisiae and Clostridium acetobutylicum, serve as a model for future bio-production of branched diols. nih.gov Benzoic acid can also be produced from renewable feedstocks, opening the possibility of a fully bio-based dibenzoate ester.
Circular Economy Integration: Polyesters and polyurethanes made using 2-methyl-1,3-propanediol are primary candidates for chemical recycling. gantrade.com The ester linkages in both the dibenzoate plasticizer and the polyester backbone can be broken down via processes like glycolysis or methanolysis. nrel.govrsc.org This depolymerization can regenerate the constituent monomers—the diol and benzoate (B1203000) or terephthalate (B1205515) precursors—which can then be purified and repolymerized into virgin-quality materials. researchgate.net This creates a closed-loop system, reducing waste and dependence on fossil fuels. systemiq.earth Future research will focus on developing efficient and selective catalysts for the depolymerization of these specific polymers and on designing materials that are inherently easier to recycle (Design for Recycling). carbios.com
Design of Next-Generation Dibenzoate Derivatives for Tailored Performance
Building on the unique properties of 2-methyl-1,3-propanediol dibenzoate, future research will involve the rational design of novel derivatives to meet highly specific performance targets. By modifying either the diol core or the benzoate groups, chemists can fine-tune properties such as polarity, viscosity, thermal stability, and biocompatibility.
Modification of the Diol Core: While the 2-methyl group is key, further modifications could be explored. For example, synthesizing mixed esters using a combination of 2-methyl-1,3-propanediol and other bio-based diols (like longer-chain diols) could create plasticizers with a customized balance of flexibility and permanence. Studies on other glycol dibenzoates have shown that the structure of the glycol component, such as the presence of ether linkages, significantly influences the plasticizing effect on PVC. researchgate.net
Functionalization of the Benzoate Ring: Introducing functional groups onto the aromatic rings of the benzoate moiety can impart new functionalities. For example, adding electron-withdrawing or -donating groups could alter the solvency and compatibility with different polymers. Incorporating reactive groups could allow the dibenzoate to be chemically grafted onto the polymer backbone, creating a truly permanent, non-migrating plasticizer.
Oligomeric Dibenzoates: Creating short-chain oligomeric esters based on 2-methyl-1,3-propanediol and a dibasic acid (capped with benzoate groups) could lead to higher molecular weight plasticizers with significantly reduced migration, volatility, and extraction, which is critical for sensitive applications.
The design of these novel derivatives will be heavily supported by the computational models discussed previously, allowing for in silico screening of candidate molecules before undertaking costly and time-consuming laboratory synthesis. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,3-Propanediol, 2-methyl-, dibenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves esterification of 2-methyl-1,3-propanediol (CAS 2163-42-0) with benzoic acid derivatives. A two-step approach is common: (1) activation of the benzoic acid (e.g., via acid chlorides or DCC-mediated coupling) and (2) reaction with the diol under controlled conditions (e.g., refluxing in anhydrous toluene with catalytic sulfuric acid). Optimizing molar ratios (e.g., excess benzoic acid derivative) and reaction time (monitored via TLC or GC) improves yield. Evidence from polyester synthesis using 2-methyl-1,3-propanediol suggests that steric hindrance from the methyl group may require elevated temperatures (80–120°C) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm esterification by identifying shifts for methyl (δ ~1.2 ppm) and aromatic protons (δ ~7.5–8.1 ppm).
- FT-IR : Peaks at ~1720 cm (C=O stretch) and 1270–1100 cm (C-O ester) validate ester formation.
- Gas Chromatography (GC) : Quantify purity using non-polar columns (e.g., DB-5) with temperature programming (e.g., 50–300°C). Reference data for similar dibenzoates (e.g., 1,2-propanediol dibenzoate) indicate retention times of 12–15 minutes under these conditions .
Q. What role does this compound play in polymer science, and how does its structure influence material properties?
- Methodological Answer : The compound acts as a monomer or plasticizer in polyesters and polyurethanes. The methyl group introduces branching, reducing crystallinity and enhancing flexibility in polymers. For example, in coatings, dibenzoate esters improve UV stability and adhesion due to aromatic rigidity. Comparative studies with linear analogs (e.g., 1,3-propanediol dibenzoate) show higher thermal stability (TGA decomposition onset ~250°C vs. 220°C for linear analogs) .
Advanced Research Questions
Q. How should researchers address contradictions in solubility data for this compound across polar and non-polar solvents?
- Methodological Answer : Discrepancies may arise from impurities or solvent polarity indices. Systematic solubility testing in a solvent series (e.g., hexane, toluene, THF, DMSO) under controlled temperatures (20–60°C) is recommended. For example, low solubility in hexane (logP ~3.5) contrasts with moderate solubility in THF (logP ~0.5). Phase change data from analogous esters (e.g., 1,2-propanediol diacetate) suggest temperature-dependent solubility thresholds (e.g., 463.7 K boiling point) that can guide solvent selection .
Q. Toxicological studies on 2-methyl-1,3-propanediol (CAS 2163-42-0) indicate potential developmental effects. How does this inform safety protocols for its dibenzoate derivative?
- Methodological Answer : While the parent diol has shown moderate concern in developmental toxicity assays (75% of substances with similar structures exhibit positive effects), esterification may alter bioavailability. Researchers should assume metabolic hydrolysis of the ester bond in vivo, releasing the diol. Safety protocols must include:
- PPE : Gloves and fume hoods during synthesis.
- In Vitro Testing : Assess metabolic stability (e.g., liver microsome assays) to predict hydrolysis rates.
- Handling : Storage under inert atmospheres to prevent degradation .
Q. What experimental strategies can resolve conflicting reports on the thermal stability of dibenzoate esters in polymer matrices?
- Methodological Answer : Contradictions may stem from polymer composition or processing conditions. Researchers should:
- Use Controlled DSC/TGA : Compare decomposition onset temperatures across polymer batches.
- Vary Monomer Ratios : Test dibenzoate concentrations (5–20 wt%) in copolymers to isolate stability trends.
- Accelerated Aging Studies : Expose samples to UV radiation (e.g., QUV chamber) and monitor carbonyl index changes via FT-IR. Data from polyesters containing 2-methyl-1,3-propanediol show 10–15% lower degradation rates than linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
